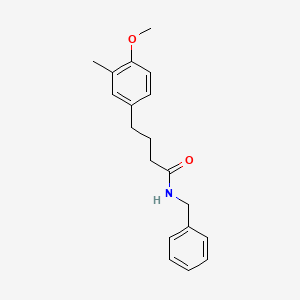
N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide is a chemical compound used in scientific research. It is a member of the triazole family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell wall synthesis. Additionally, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial cell wall synthesis, and inhibit the aggregation of beta-amyloid peptides. Additionally, it has been shown to have low toxicity in human cells, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide in lab experiments is its diverse range of biological activities. It has been shown to have anticancer and antibacterial activity, as well as potential use in the treatment of Alzheimer's disease. Additionally, it has low toxicity in human cells, making it a promising candidate for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a variety of future directions for research involving N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide. One area of research could focus on its potential use in combination with other anticancer or antibacterial agents to enhance their activity. Additionally, further research could explore its potential use in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Finally, research could focus on developing new synthesis methods for this compound to improve its solubility and ease of use in lab experiments.
合成法
N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide can be synthesized using a variety of methods. One commonly used method involves the reaction of 4-bromobiphenyl with sodium azide to produce 4-azidobiphenyl. The 4-azidobiphenyl is then reacted with ethyl 2-chloroacetate to produce N-ethyl-4-azido-2-biphenylcarboxamide. Finally, the N-ethyl-4-azido-2-biphenylcarboxamide is reduced with triphenylphosphine to produce this compound.
科学的研究の応用
N-4H-1,2,4-triazol-4-yl-2-biphenylcarboxamide has been used in a variety of scientific research applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
特性
IUPAC Name |
2-phenyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-19-10-16-17-11-19)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTIZIRIKSBJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)




![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)

![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)

![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)